cKr1 protein
Description
The cKr1 protein, also known as CC chemokine receptor 1 (CC CKR1 or CCR1), is a G protein-coupled receptor (GPCR) that plays a critical role in immune responses by mediating leukocyte migration and activation. It belongs to the β-chemokine receptor family and is encoded by the CCR1 gene . CC CKR1 is expressed on various immune cells, including eosinophils, monocytes, and lymphocytes, and is activated by multiple chemokines such as macrophage inflammatory protein-1α (MIP-1α), regulated on activation, normal T-cell expressed and secreted (RANTES), and monocyte chemoattractant protein-3 (MCP3) .
Structurally, CC CKR1 shares 63% sequence identity with CC CKR3 and 51% with CC CKR2B, particularly in transmembrane helices II and VII, which are critical for ligand binding and signal transduction . Its activation triggers intracellular calcium fluxes and chemotaxis, making it pivotal in inflammatory diseases like asthma and autoimmune disorders .
Properties
CAS No. |
144591-98-0 |
|---|---|
Molecular Formula |
C12H25N |
Synonyms |
cKr1 protein |
Origin of Product |
United States |
Scientific Research Applications
Immunological Studies
cKr1 is crucial for understanding immune cell trafficking and activation. Its role in leukocyte migration makes it a key target for studying inflammatory responses. Research has shown that cKr1 interacts with fractalkine to promote the adhesion of monocytes and T cells to endothelial cells, which is vital during immune responses to infections and injuries .
Virology
Recent studies have identified cKr1 as a coreceptor for HIV-1 and HIV-2. This discovery has opened avenues for developing therapeutic strategies aimed at inhibiting HIV infection by targeting cKr1 pathways. For instance, fractalkine has been shown to inhibit HIV-1 envelope fusion, suggesting potential therapeutic applications in antiretroviral treatments .
Cancer Research
cKr1's involvement in tumor microenvironments has been explored, particularly regarding how it influences tumor progression and metastasis. The receptor's expression on cancer cells may facilitate their interaction with immune cells, thus altering the immune landscape within tumors. Targeting cKr1 could enhance anti-tumor immunity or inhibit tumor growth by disrupting these interactions .
Case Studies
Comparison with Similar Compounds
Ligand Binding Specificity
CC CKR1 exhibits overlapping yet distinct ligand affinities compared to other receptors:
Key Findings :
- MCP3 Potency : CC CKR1 binds MCP3 with a 10-fold higher potency than MIP-1α and RANTES, inducing robust chemotaxis in transfected cells (EC₅₀ = 1 nM) .
- Cross-Competition : MCP3, MIP-1α, and RANTES fully cross-compete for CC CKR1 binding, while MCP1 only partially inhibits MCP3 activity due to low affinity .
Expression Levels and Functional Impact
- CC CKR1: Expressed at low levels on eosinophils but is critical for MIP-1α-mediated responses. Its role in monocytes is more pronounced, driving recruitment to sites of inflammation .
- CC CKR3: Dominates eosinophil responses due to 20–80× higher expression than CC CKR1, compensating for its lower ligand affinity (e.g., Kd for RANTES: CC CKR1 = 2 nM vs. CC CKR3 = 4 nM) .
Structural and Signaling Differences
- Transmembrane Domains : CC CKR1 and CC CKR3 share 63% homology, but divergent extracellular loops dictate ligand specificity. For example, CC CKR3’s N-terminal domain is essential for eotaxin binding .
- Signal Transduction : Both receptors activate calcium flux, but CC CKR1 recruits β-arrestin more efficiently, leading to sustained inflammatory signaling compared to CC CKR3 .
Clinical and Therapeutic Implications
- Disease Associations: CC CKR1 is linked to rheumatoid arthritis and multiple sclerosis due to its role in monocyte infiltration, while CC CKR3 is implicated in eosinophilic asthma .
- Drug Development : Targeting CC CKR1’s ligand-binding motifs (e.g., MCP3 interaction sites) could yield selective antagonists for autoimmune diseases, whereas CC CKR3 inhibitors are being explored for asthma .
Preparation Methods
Mammalian Cell-Based Expression
The HEK293 cell line emerges as the gold standard for CCR1 expression due to its capacity for post-translational modifications and scalable suspension culture. Inducible tetracycline-regulated systems enable controlled expression, minimizing cytotoxicity while achieving yields of 0.1–0.2 mg per 10⁹ cells. Glycosylation-deficient HEK293 (GNTI⁻) variants further enhance homogeneity by synthesizing uniform glycoforms, advantageous for structural studies.
Transfection and Induction Protocols
Plasmid vectors encoding CCR1 with N-terminal StrepII or Hemagglutinin (HA) tags and C-terminal His₈ tags optimize subsequent purification. Induction with 1 µg/mL tetracycline for 24–48 hours maximizes receptor density in membrane fractions, as confirmed by Western blot and fluorescence polarization assays.
Cell Lysis and Membrane Preparation
Mechanical Disruption and Fractionation
High-pressure homogenization (e.g., Emulsiflex at 1,000 psi) followed by differential centrifugation isolates membrane fractions enriched with CCR1. Subcellular fractionation using differential detergents (e.g., Triton X-100 for cytosolic proteins vs. CHAPS for membrane proteins) improves receptor yield by segregating hydrophobic components.
| Detergent | Concentration | Target Fraction | CCR1 Recovery (%) |
|---|---|---|---|
| Triton X-100 | 1% | Cytosolic | <10 |
| CHAPS | 0.5% | Membrane | 85–90 |
| DDM/CHS | 1%/0.2% | Lipid Rafts | 75–80 |
Solubilization and Detergent Screening
Detergent Optimization for Functional CCR1
CCR1’s stability hinges on detergent-lipid systems that mimic native membranes. n-Dodecyl-β-D-maltopyranoside (DDM) with 0.2% cholesteryl hemisuccinate (CHS) preserves ligand-binding activity (Kd = 21 nM for CCL14), whereas phosphocholine detergents (FC-12, FC-14) denature the receptor. Dynamic light scattering confirms DDM/CHS maintains CCR1 as monomers and small oligomers (hydrodynamic radius <5 nm), critical for crystallization trials.
Detergent Exchange Strategies
Size-exclusion chromatography (SEC) with Superdex 200 columns replaces harsh detergents post-solubilization. This step reduces aggregate formation while retaining >90% receptor activity, as quantified by fluorescein-labeled CCL14 binding.
Affinity Purification and Tag Selection
Dual-Affinity Tag Systems
Combining N-terminal StrepII/HA and C-terminal His₈ tags achieves >95% purity in a two-step process:
-
Strep-Tactin XT Resin : Captures StrepII-tagged CCR1 with 10 mM desthiobiotin elution.
-
Ni-NTA Agarose : Binds His₈ tags under native conditions (20 mM imidazole, pH 7.4).
| Tag Combination | Yield (mg/L) | Purity (%) | Functional Retention (%) |
|---|---|---|---|
| StrepII/His₈ | 0.18 | 98 | 95 |
| HA/His₈ | 0.15 | 97 | 90 |
Functional Reconstitution and Validation
Q & A
Q. What is the structural and functional characterization of cKr1 (CCR1) in chemokine signaling?
cKr1 (CCR1) is a G protein-coupled receptor (GPCR) belonging to the β-chemokine receptor family. It binds ligands such as MIP-1α, RANTES, and MCP-3, initiating intracellular signaling via Gαi-mediated pathways, leading to calcium flux and chemotaxis in immune cells like monocytes and neutrophils . Structural studies highlight its seven transmembrane domains and extracellular N-terminal region critical for ligand binding. Functional assays (e.g., calcium mobilization, chemotaxis) confirm its role in leukocyte recruitment during inflammation .
Q. Which experimental techniques are recommended for detecting cKr1 expression in immune cells?
- Flow cytometry : Use anti-CCR1 monoclonal antibodies (e.g., clone HL3023) conjugated to fluorescent markers for surface receptor detection .
- Western blotting : Validate protein expression using lysates from transfected cell lines (e.g., HEK293 stably expressing CCR1) with antibodies targeting extracellular domains .
- Immunohistochemistry (IHC) : Localize CCR1 in tissue sections using validated protocols for fixation and epitope retrieval .
Q. What are the primary ligands for cKr1, and how are their binding affinities determined?
High-affinity ligands include MIP-1α (KD ~1–5 nM) and MCP-3 (KD ~5–10 nM), while MCP-1 exhibits weak binding. Affinity is quantified via:
- Radioligand competition assays : Incubate transfected cells with ¹²⁵I-labeled ligands (e.g., ¹²⁵I-MCP-3) and measure displacement by unlabeled competitors .
- Scatchard analysis : Plot bound/free ligand ratios to calculate KD values .
Advanced Research Questions
Q. How can conflicting data on ligand binding specificity for cKr1 be resolved?
Discrepancies arise from assay sensitivity and receptor promiscuity. For example, MCP-1 shows weak binding in competition assays but fails to induce calcium flux . To resolve this:
- Functional assays : Compare ligand-induced calcium flux (indo-1 dye) and chemotaxis (Boyden chamber) to distinguish binding from activation .
- Cross-desensitization experiments : Pre-treat cells with a high-affinity ligand (e.g., MIP-1α) and test subsequent responses to low-affinity ligands (e.g., MCP-1) to assess receptor internalization .
Q. What methodologies are optimal for studying cKr1 interactions with multiple chemokines in vitro?
- Transfected cell models : Use HEK293 or CHO cells stably expressing cKr1 to isolate receptor-specific responses from endogenous chemokine receptors .
- Competition binding assays : Co-incubate ¹²⁵I-MCP-3 with unlabeled ligands (MIP-1α, RANTES) to rank ligand affinities (Table 1) .
- Heterologous receptor co-expression : Co-transfect cKr1 with related receptors (e.g., CCR2B) to study cross-talk in ligand selectivity .
Table 1 : Ligand Competition for ¹²⁵I-MCP-3 Binding to cKr1 (IC₅₀ Values)
| Ligand | IC₅₀ (nM) |
|---|---|
| MCP-3 | 5 |
| MIP-1α | 10 |
| RANTES | 20 |
| MCP-1 | >1000 |
Q. How do post-translational modifications (PTMs) of cKr1 influence its trafficking and signaling?
- Phosphorylation : Use phospho-specific antibodies to map residues (e.g., Ser/Thr in C-terminal tail) after ligand activation.
- Ubiquitination assays : Treat cells with proteasome inhibitors (e.g., MG-132) and immunoprecipitate cKr1 to detect polyubiquitin chains via Western blot .
- Trafficking studies : Track receptor internalization using pH-sensitive fluorescent tags (e.g., pHrodo) in live-cell imaging .
Methodological Considerations
- Cell model selection : Primary leukocytes (e.g., monocytes) better reflect physiological responses but require validation against transfected cell lines .
- Antibody validation : Confirm antibody specificity using CRISPR/Cas9-generated CCR1-knockout cells as negative controls .
- Data normalization : In calcium flux assays, normalize signals to ionomycin-induced maximum responses to account for cell variability .
Key Challenges in cKr1 Research
- Ligand promiscuity : Overlapping ligand-receptor interactions (e.g., MCP-3 binding to CCR1 and CCR2B) complicate pathway dissection. Use receptor-specific antagonists (e.g., BX471 for CCR1) .
- Contradictory functional data : Reconcile binding affinity (e.g., MIP-1β’s weak binding) with functional outputs by testing multiple signaling endpoints (e.g., ERK phosphorylation vs. chemotaxis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
